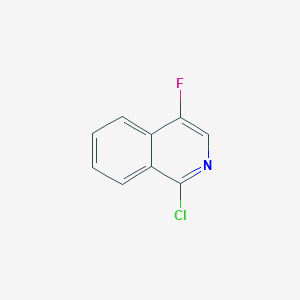

1-Chloro-4-fluoroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYLDYWBJSOIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591337 | |

| Record name | 1-Chloro-4-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435278-06-1 | |

| Record name | 1-Chloro-4-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Halogenated Heterocycles in Synthetic Organic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the metabolism of all living cells. jeyamscientific.in When these rings are adorned with halogen atoms—fluorine, chlorine, bromine, or iodine—their chemical reactivity and biological activity can be profoundly altered. jeyamscientific.insigmaaldrich.com Halogenated heterocycles are crucial intermediates in synthetic chemistry, serving as versatile building blocks for the construction of more complex molecules. jeyamscientific.insigmaaldrich.com The presence of halogens provides reactive handles for a variety of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. jeyamscientific.insigmaaldrich.comresearchgate.net This adaptability makes them indispensable in the development of pharmaceuticals, agrochemicals, and functional materials. jeyamscientific.inchemshuttle.com

The introduction of halogens into a heterocyclic core can dramatically influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. mdpi.compreprints.orgnih.gov For instance, organochlorine compounds are among the most extensively utilized groups for synthetic reactions. jeyamscientific.in The ability to selectively introduce and manipulate halogen substituents allows chemists to fine-tune the properties of a molecule to achieve a desired biological effect. mdpi.compreprints.orgnih.gov

The Isoquinoline Scaffold: a Privileged Structure in Chemical and Biological Sciences

The isoquinoline (B145761) framework, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a "privileged scaffold" in medicinal chemistry. nih.govnih.govontosight.ai This means that this particular molecular structure is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Isoquinoline derivatives are found in numerous natural products, particularly alkaloids, and have been shown to possess a wide array of therapeutic properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. nih.govontosight.aitandfonline.com

The inherent biological relevance of the isoquinoline core has spurred extensive research into the synthesis of its derivatives. nih.govontosight.ai The development of novel and efficient synthetic methodologies to construct and functionalize the isoquinoline skeleton is a major focus for organic and medicinal chemists. nih.gov The versatility of this scaffold makes it a cornerstone in the discovery and development of new therapeutic agents. nih.govbenthamdirect.com

The Unique Reactivity of 1 Chloro 4 Fluoroisoquinoline

The specific placement of both a chlorine and a fluorine atom on the isoquinoline (B145761) core at positions 1 and 4, respectively, imparts a unique reactivity profile to 1-Chloro-4-fluoroisoquinoline. Halogens at the 1-position of isoquinoline are known to be particularly susceptible to nucleophilic substitution. shahucollegelatur.org.in This is due to the electronic influence of the ring nitrogen, which activates this position towards attack by nucleophiles.

In contrast, halogens on the carbocyclic (benzene) ring of isoquinoline generally behave like those on a typical halobenzene, being less reactive towards nucleophilic substitution. iust.ac.ir The presence of the electron-withdrawing fluorine atom at the 4-position further modifies the electronic landscape of the molecule. This dual halogenation pattern creates a system with distinct reactive sites, allowing for selective chemical modifications. The chlorine at the C-1 position is the more labile leaving group in nucleophilic aromatic substitution reactions, a key feature exploited in its synthetic applications. nih.gov

1 Chloro 4 Fluoroisoquinoline in Advanced Synthetic Strategies

Classical and Modern Approaches to the Isoquinoline Framework as Precursors

The synthesis of the isoquinoline scaffold, a privileged structure in medicinal chemistry, has been achieved through various classical and modern methodologies. rsc.orgresearchgate.net These precursors are fundamental to the subsequent synthesis of complex derivatives like this compound.

Classical Synthesis Methods: Traditional methods for isoquinoline synthesis are name reactions that have been established for over a century. researchgate.net These electrophilic aromatic substitution reactions are typically effective for electron-rich aromatic systems. researchgate.net

Bischler–Napieralski Reaction: First discovered in 1893, this reaction involves the intramolecular cyclization of β-arylethylamides or carbamates under acidic, dehydrating conditions to form 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.comjk-sci.com These intermediates can then be oxidized to yield the aromatic isoquinoline. wikipedia.orgnrochemistry.com Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (B1165640) (Tf₂O). wikipedia.orgorganic-chemistry.org The reaction is most efficient when the benzene (B151609) ring has electron-donating groups. nrochemistry.comjk-sci.com

Pomeranz–Fritsch Reaction: Also reported in 1893, this method synthesizes isoquinoline through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.orgthermofisher.com While versatile, this reaction can be limited by harsh conditions and low yields. numberanalytics.com Modifications such as the Schlittler-Müller and Bobbitt-modification have been developed to improve outcomes and synthesize related tetrahydroisoquinoline structures. thermofisher.comacs.org

Pictet–Spengler Reaction: Discovered in 1911, this reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comjk-sci.com The reaction is considered a special case of the Mannich reaction. wikipedia.org It is particularly effective with electron-rich aromatic rings like indoles and can proceed under mild conditions, even forming the basis of enzymatic pathways for alkaloid biosynthesis. wikipedia.orgnih.gov

Modern Synthesis Methods: To overcome the limitations of classical methods, such as harsh conditions and limited substrate scope, modern approaches often utilize transition-metal catalysts. numberanalytics.combohrium.com These techniques offer milder reaction conditions, improved yields, and greater functional group tolerance. bohrium.com

Transition Metal-Catalyzed Reactions: Catalysts based on 3d-transition metals like cobalt, nickel, and copper, as well as precious metals like palladium and rhodium, have been extensively used for constructing the isoquinoline ring. bohrium.comresearchgate.netmdpi.com These methods often proceed via C-H activation and annulation strategies, providing efficient access to a wide variety of isoquinoline derivatives. bohrium.comresearchgate.net For instance, the Larock isoquinoline synthesis, a palladium-catalyzed process, is a straightforward method for creating 3,4-disubstituted isoquinolines. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and increase yields for various isoquinoline synthesis protocols. numberanalytics.com

Targeted Synthesis of this compound

The targeted synthesis of this compound is achieved through a multi-step conversion process that begins with a 1-hydroxyisoquinoline (B23206) derivative. This pathway involves sequential halogenation reactions to introduce the fluorine and chlorine atoms at the desired positions.

The primary route to this compound starts from 1-hydroxyisoquinoline. The synthesis is characterized by an initial fluorination at the C-4 position, followed by a chlorination that replaces the hydroxyl group at the C-1 position. google.com

The introduction of a fluorine atom at the C-4 position of the isoquinoline ring is accomplished through electrophilic fluorination. Research has shown that the fluorination of 1-hydroxyisoquinoline is highly regioselective. researchgate.netresearchgate.net The reagent of choice for this transformation is often 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor™. researchgate.netresearchgate.net This reagent is an electrophilic fluorinating agent that is stable, safe, and easy to handle. researchgate.net The reaction proceeds by treating 1-hydroxyisoquinoline with Selectfluor™ under various conditions to yield the key intermediate, 4-fluoro-1-hydroxyisoquinoline. researchgate.netdntb.gov.ua

| Starting Material | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| 1-Hydroxyisoquinoline | Selectfluor™ (F-TEDA-BF4) | Acetonitrile/Methanol (B129727), Acid Treatment | 4-Fluoro-1-hydroxyisoquinoline | google.com |

Once 4-fluoro-1-hydroxyisoquinoline is synthesized, the next step involves the conversion of the C-1 hydroxyl group into a chloro group. This is a crucial halogenation step that leads directly to the final desired product. google.com The fluorine atom introduced in the previous step is generally stable and does not participate in this subsequent reaction, allowing for the specific chlorination at the C-1 position. google.com

Various chlorinating agents can be employed for the conversion of the 1-hydroxy group to a 1-chloro group. These include phosphorus pentachloride, thionyl chloride, and phosphorus oxychloride.

Phosphorus oxychloride (POCl₃) is an effective and widely used reagent for the chlorination of hydroxy-heterocycles, including the conversion of 4-fluoro-1-hydroxyisoquinoline to this compound. google.com The reaction is typically carried out by heating the substrate in phosphorus oxychloride. google.com The reaction temperature can range from room temperature to 120 °C, with a preferred range of room temperature to 80 °C. google.com If the reaction is performed at lower temperatures (e.g., below 47°C), the starting material 4-fluoro-1-hydroxyisoquinoline may be recovered as a by-product, but further reaction drives the conversion to completion. google.com

| Starting Material | Reagent | Temperature | Time | Product | Source |

|---|---|---|---|---|---|

| 4-Fluoro-1-hydroxyisoquinoline | Phosphorus oxychloride (POCl₃) | 65-67 °C | 3.5 hours | This compound | google.com |

| 4-Fluoro-1-hydroxyisoquinoline | Phosphorus oxychloride (POCl₃) | 66-68 °C | 2.5 hours | This compound | google.com |

Multi-Step Conversions from 1-Hydroxyisoquinoline Derivatives

Investigation of Chlorinating Reagents and Reaction Conditions

Exploration of Other Chlorinating Agents (e.g., Phosphorus Pentachloride, Thionyl Chloride)

The conversion of 4-fluoro-1-hydroxyisoquinoline (also known as 4-fluoroisoquinolin-1(2H)-one) to this compound is a critical step in its synthesis. While phosphorus oxychloride is a commonly employed reagent for this transformation, other chlorinating agents have also been identified as effective. These include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) google.com.

The reaction typically involves the treatment of 4-fluoro-1-hydroxyisoquinoline with the chlorinating agent, which may be used alone or as a mixture google.com. The general transformation is depicted in the scheme below:

Scheme 1: Chlorination of 4-fluoro-1-hydroxyisoquinoline

Image showing the general reaction for the chlorination of 4-fluoro-1-hydroxyisoquinoline.

A Japanese patent describes the use of phosphorus oxychloride, phosphorus pentachloride, thionyl chloride, and phenylphosphonic acid dichloride as suitable chlorinating agents for this conversion google.com. The choice of chlorinating agent can influence the reaction conditions and the purification strategy. For instance, thionyl chloride is often favored in laboratory settings for similar transformations due to the gaseous nature of its byproducts (SO₂ and HCl), which can simplify product isolation chemeurope.com. A mixture of phosphorus oxychloride and phosphorus pentachloride is also recognized as a potent chlorinating system for a variety of heterocyclic compounds indianchemicalsociety.com.

Optimization of Temperature and Solvent Parameters

The efficiency of the chlorination reaction is highly dependent on temperature and the choice of solvent. A patent discloses that the conversion of a fluoroether intermediate to this compound using agents like phosphorus oxychloride can be conducted at temperatures ranging from room temperature to 120°C, with a preferred range of room temperature to 80°C google.com.

Further details from a related patent application indicate that when the reaction is carried out at lower temperatures (e.g., below 47°C), the starting material, 4-fluoro-1-hydroxyisoquinoline, may be observed as a byproduct. This suggests that higher temperatures are necessary to drive the reaction to completion and maximize the yield of the desired this compound google.com. In one example, the reaction of 4-fluoro-1-hydroxyisoquinoline with phosphorus oxychloride was conducted by heating at 66-68°C for 2.5 hours, resulting in a high purity product google.com.

Dichloromethane (B109758) is a commonly used solvent for this reaction, as exemplified in a procedure where a solution of the starting material in dichloromethane was treated with phosphorus oxychloride google.com. The selection of an appropriate solvent is crucial for ensuring the solubility of the reactants and for facilitating the reaction at the desired temperature. The optimization of these parameters is key to achieving high yield and purity on a larger scale.

Below is an interactive data table summarizing the impact of temperature on the chlorination reaction based on available data.

| Temperature Range (°C) | Observation/Outcome | Reference |

|---|---|---|

| Room Temperature - 120 | General operating range for chlorination. | google.com |

| Room Temperature - 80 | Preferred operating range for chlorination. | google.com |

| < 47 | Incomplete reaction with the potential for 4-fluoro-1-hydroxyisoquinoline as a byproduct. | google.com |

| 66 - 68 | High purity product obtained with phosphorus oxychloride. | google.com |

Alternative Synthetic Routes and Their Efficiency

The predominant synthetic route to this compound commences with 1-hydroxyisoquinoline. This starting material undergoes fluorination, followed by chlorination of the resulting 4-fluoro-1-hydroxyisoquinoline intermediate google.comgoogle.com.

An alternative conceptual approach involves the direct halogenation of the isoquinoline core. For instance, a method for the C4-halogenation of isoquinolines has been developed using a di-tert-butyl dicarbonate (B1257347) (Boc₂O)-mediated dearomatization strategy acs.org. While this method has been demonstrated for various substituted isoquinolines, its specific application and efficiency for the synthesis of this compound have not been detailed. This approach would require a pre-existing fluorine at the 4-position and subsequent chlorination at the 1-position, or a regioselective introduction of both halogens.

Another distinct synthetic strategy that produces fluorinated isoquinolines is the palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodobenzylidenamines. This method has been shown to be highly regioselective for the synthesis of 4-fluoroalkylated isoquinolines nih.gov. However, this route is designed to introduce a fluoroalkyl group rather than separate fluoro and chloro substituents at the 4- and 1-positions, respectively.

The efficiency of the primary route starting from 1-hydroxyisoquinoline is generally high, with patent examples indicating high purity of the final product google.com. However, a direct comparison of the efficiency of these different conceptual routes for the specific synthesis of this compound is not available in the current literature.

Strategies for Controlling Regio- and Stereoselectivity in Synthesis

The synthesis of this compound requires precise control over the placement of the chloro and fluoro substituents. In the established synthetic pathway starting from 1-hydroxyisoquinoline, regioselectivity is achieved through a stepwise functionalization. The fluorination step is directed to the benzene ring of the isoquinoline core, and the subsequent chlorination specifically replaces the hydroxyl group at the 1-position google.comgoogle.com. This sequence ensures the desired 1-chloro-4-fluoro substitution pattern.

For alternative approaches, such as the dearomatization-halogenation strategy, regioselectivity is a key challenge. The reported method for C4-halogenation is selective for that position, but would need to be adapted for a substrate already containing a fluorine atom and then be followed by a selective chlorination at the 1-position acs.org.

Stereoselectivity is not a primary concern for the final aromatic product, this compound. However, in synthetic routes that may involve non-aromatic intermediates, control of stereochemistry could become important. For the established route, the key intermediates are largely planar, and the final product is aromatic, thus not presenting stereochemical challenges.

Scalability Considerations for Research and Development

The scalability of the synthesis of this compound is a critical factor for its application in research and development, particularly as an intermediate for pharmaceutical compounds. The use of common and relatively inexpensive reagents such as phosphorus oxychloride and thionyl chloride is advantageous for large-scale production google.comchemeurope.com.

The procedures outlined in patents suggest that the synthesis can be performed in standard chemical reactors without the need for specialized equipment, such as that required for cryogenic reactions google.com. The potential for one-pot procedures, where multiple steps are carried out in the same reactor without isolation of intermediates, can also contribute to improved scalability by reducing handling, time, and cost semanticscholar.orggoogle.com. For instance, a one-pot sulfonation and chlorination has been described for a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, highlighting the feasibility of such approaches in the isoquinoline system semanticscholar.org.

The development of a practical, multi-kilogram scale synthesis of a Rho-kinase inhibitor derived from 4-fluoroisoquinoline (B1268607) underscores the industrial relevance and scalability of synthetic routes involving this class of compounds semanticscholar.org. While specific scalability studies for this compound are not extensively published, the existing synthetic methods provide a solid foundation for its production on a research and development scale.

Selective Reduction of the 1-Chloro Group

A key transformation of this compound involves the selective reduction of the 1-chloro group to a carbon-hydrogen bond, yielding 4-fluoroisoquinoline. This selective dehalogenation is a critical step in the synthesis of various compounds where the isoquinoline core is desired without the C1 substituent. The C-F bond is significantly stronger than the C-Cl bond, allowing for reaction conditions that favor the cleavage of the latter while leaving the former intact.

Hydride-Mediated Reduction Systems

Hydride-mediated reduction offers an alternative to catalytic hydrogenation for the selective dechlorination of this compound. Reagents such as sodium borohydride (B1222165) in the presence of a catalyst can be used for this purpose. For instance, enantioselective borohydride 1,4-reduction of α,β-unsaturated carboxamides has been achieved using optically active cobalt complexes as catalysts. csj.jp In the context of isoquinoline synthesis, sodium hydride has been used in the formation of a diazepane ring, although challenges with reproducibility and unstable intermediates have been noted in certain synthetic routes. newdrugapprovals.org

Transfer Hydrogenation Approaches

Transfer hydrogenation represents another valuable method for the selective reduction of the chloro group. This technique utilizes a hydrogen donor molecule in the presence of a transition metal catalyst, avoiding the need for gaseous hydrogen. Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and isopropanol. While specific examples for this compound are not detailed in the provided context, this method is a well-established strategy for the reductive dehalogenation of aryl halides.

Solvent Effects and Reaction Thermodynamics in Reductive Transformations

The selective reduction of the chloro group in this compound is a key transformation. A patented method highlights the reductive decomposition of this compound to yield 4-fluoroisoquinoline. google.com This process can be efficiently carried out using palladium-based catalysts, such as palladium on charcoal, or nickel-based catalysts like Raney nickel. google.com The choice of catalyst and solvent system is crucial for achieving high selectivity and efficiency. The use of palladium on charcoal has been identified as a particularly effective method for this reduction. google.com

While specific thermodynamic data for the reductive transformation of this compound is not extensively detailed in the available literature, the principles of such reactions are well-established. The reaction is typically exothermic, and the choice of solvent can influence both the reaction rate and the equilibrium position by solvating the reactants, transition states, and products to different extents. Aprotic polar solvents are often employed in such reductions to ensure the solubility of the substrate and reagents.

Investigation of Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two different halogen atoms on the isoquinoline ring, along with the electron-withdrawing nature of the nitrogen atom in the ring, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. chemshuttle.com The reactivity at the 1- and 4-positions is distinct and can be selectively targeted.

Reactivity at the 1-Position (Chloro-Group Displacement)

The chlorine atom at the 1-position of the isoquinoline ring is particularly labile and susceptible to nucleophilic attack. whiterose.ac.uk This heightened reactivity is attributed to the electronic influence of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex formed during the addition-elimination mechanism of SNAr. chemistrysteps.compressbooks.pub In isoquinoline systems, SNAr reactions generally proceed fastest at the C-1 position. baranlab.org This allows for the selective displacement of the chloro group by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups. For instance, the reaction with amines can lead to the formation of 1-amino-4-fluoroisoquinoline derivatives. rsc.org

Reactivity at the 4-Position (Fluoro-Group Displacement)

While the 1-position is generally more reactive, the fluorine atom at the 4-position can also be displaced under certain conditions. The reactivity order in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend in S_N1 and S_N2 reactions. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com Therefore, with a sufficiently strong nucleophile or under forcing conditions, substitution at the 4-position can be achieved. However, in many cases, the greater lability of the C-Cl bond at the 1-position dominates the reactivity profile. whiterose.ac.uk

Influence of Activating/Deactivating Groups on SNAr Efficiency

The efficiency of SNAr reactions on the this compound scaffold is significantly influenced by the presence of other activating or deactivating groups on the aromatic ring. Electron-withdrawing groups, such as nitro or sulfonyl chloride groups, enhance the electron deficiency of the ring system, thereby accelerating the rate of nucleophilic attack. chemistrysteps.compressbooks.pubevitachem.com For example, the presence of a sulfonyl chloride group at the 5-position would further activate the ring towards nucleophilic substitution. evitachem.com Conversely, electron-donating groups would decrease the rate of SNAr. The position of these groups is also critical; ortho and para placements relative to the leaving group are most effective at stabilizing the negatively charged Meisenheimer intermediate through resonance. chemistrysteps.commasterorganicchemistry.com

Electrophilic Aromatic Substitution (SEAr) Studies

Electrophilic aromatic substitution (SEAr) on the this compound ring system is less common due to the electron-deficient nature of the heterocyclic ring, which is deactivated towards electrophilic attack. chemistrysteps.com However, under specific conditions and with potent electrophiles, these reactions can occur.

Positional Selectivity of Electrophilic Attack

The directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus govern the positional selectivity of electrophilic attack. The nitrogen atom in the isoquinoline ring is a deactivating group and directs electrophiles to the 5- and 8-positions. dur.ac.uk The halogen substituents (chloro and fluoro) are also deactivating but are ortho-, para-directing. uci.edu Therefore, the outcome of an electrophilic substitution reaction on this compound would be a complex interplay of these directing effects. For instance, chlorosulfonylation of 4-fluoroisoquinoline has been shown to regioselectively yield 4-fluoroisoquinoline-5-sulfonyl chloride, indicating a preference for substitution at the 5-position. newdrugapprovals.org This suggests that the directing effect of the isoquinoline nitrogen is a dominant factor in determining the site of electrophilic attack.

Effects of Halogen Substituents on Ring Activation

The presence of both chlorine and fluorine atoms on the isoquinoline ring of this compound imparts a distinct electronic character that governs its reactivity. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. pressbooks.pub This deactivation makes the aromatic ring less reactive than benzene towards electrophiles. pressbooks.pub

However, the electron-donating resonance effect, although weaker, is directed to the ortho and para positions. pressbooks.pub In the context of the isoquinoline ring system, the chlorine at the 1-position and the fluorine at the 4-position create an electron-deficient aromatic system. chemshuttle.com This electronic arrangement is crucial for the compound's utility in various chemical transformations. The dual halogenation facilitates a range of cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry for creating bioisosteric replacements. chemshuttle.com

The introduction of a fluorine atom, in particular, can significantly alter the selectivity of inhibition in biological systems, as demonstrated in studies on isoquinoline-1,3-dione-based inhibitors. nih.gov This highlights the critical role of halogen substituents in fine-tuning the chemical and biological properties of the isoquinoline scaffold. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The halogenated positions on this compound serve as handles for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. researchgate.net This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules. researchgate.netmdpi.com While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the general principles of this reaction are well-established. The reaction typically involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. researchgate.netnih.gov The reactivity of the C-Cl bond at the 1-position and the C-F bond at the 4-position would be a key factor in determining the regioselectivity of the coupling. Generally, C-Cl bonds are more reactive than C-F bonds in such cross-coupling reactions. Microwave irradiation has been shown to accelerate Suzuki-Miyaura couplings, offering a potential method for efficient derivatization. smolecule.com

Table 1: General Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Aryl Halide | This compound | Substrate |

| Boronic Acid/Ester | Phenylboronic acid | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |

| Base | K₂CO₃, Cs₂CO₃, LiOH | Activates boronic acid |

| Solvent | Toluene (B28343), Dioxane, THF | Reaction Medium |

This table represents general conditions and may need optimization for the specific substrate.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orggold-chemistry.orgnih.gov This reaction is a cornerstone for the synthesis of conjugated enynes and aryl alkynes. gold-chemistry.org The presence of a halogen at the 4-position of the isoquinoline ring allows for further modification through cross-coupling reactions like the Sonogashira coupling. rsc.orgrsc.orgrsc.org Research has demonstrated the successful Sonogashira coupling of halogenated isoquinolines, indicating the feasibility of applying this methodology to this compound. acs.org Typically, iodo and bromo substituted aromatics are more reactive in Sonogashira couplings than their chloro and fluoro counterparts. rsc.org

Table 2: Typical Reagents for Sonogashira Coupling

| Reagent | Function |

| Aryl Halide | Substrate (e.g., this compound) |

| Terminal Alkyne | Coupling Partner |

| Palladium Catalyst | Primary Catalyst |

| Copper(I) Co-catalyst | Co-catalyst |

| Amine Base | Solvent and Base |

This table outlines the general components for a Sonogashira coupling reaction.

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org This reaction is a powerful method for synthesizing arylamines. libretexts.org The halogen at the 4-position of the isoquinoline ring can be a site for Buchwald-Hartwig amination, allowing for the introduction of various amino groups. rsc.orgrsc.org Studies on related halogenated quinolines have shown that the choice of solvent can be crucial for achieving selective amination. organic-chemistry.org For instance, changing the solvent from toluene to benzotrifluoride (B45747) has been shown to improve reaction yields and allow for microwave-assisted heating. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org

Other Transition Metal-Mediated Transformations

Beyond the well-established Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other transition metal-mediated transformations can be envisioned for the derivatization of this compound. For example, nickel-catalyzed cross-coupling reactions have been successfully employed for the reaction of fluoroazines with Grignard reagents. researchgate.net Iron-catalyzed cross-electrophile coupling presents another avenue for forming C-C bonds, particularly for creating all-carbon quaternary centers. princeton.edu The presence of multiple halogen atoms on the isoquinoline ring opens up possibilities for sequential and site-selective functionalization using different metal catalysts. smolecule.com

Radical Reactions and Their Utility for Derivatization

Radical reactions offer an alternative approach to functionalizing the this compound core. Radical fluorination, for instance, involves the reaction of a carbon-centered radical with a fluorine source to form a C-F bond. acs.org While this is more relevant to the synthesis of fluorinated compounds, the principles can be extended to other radical additions.

Recent developments have explored radical C4-selective halogenation of isoquinolines, though this often requires activated starting materials like N-benzyl isoquinoline salts. acs.org The generation of radicals can be achieved through various methods, including the use of radical initiators or photoredox catalysis. acs.orgresearchgate.net These radical intermediates can then be trapped by a variety of radical acceptors to introduce new functional groups. researchgate.net The unique electronic properties of this compound could influence the regioselectivity of radical attack, potentially enabling derivatization at positions not easily accessible through ionic pathways.

Ring-Opening and Rearrangement Processes

The isoquinoline core is an aromatic system characterized by significant stability, making ring-opening and rearrangement reactions of the parent isoquinoline energetically demanding. Such transformations typically necessitate harsh reaction conditions, specific activating substituents, or external stimuli like photochemical irradiation. For this compound, the presence of halogen substituents introduces electronic perturbations that can influence the feasibility and pathways of such reactions.

While specific studies on the ring-opening and rearrangement of this compound are not extensively documented, analogies can be drawn from the reactivity of other halo-substituted isoquinolines. A notable pathway for the transformation of certain halo-heterocycles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. iust.ac.irresearchgate.netwikipedia.org This process is particularly relevant for reactions involving potent nucleophiles, such as sodium amide. iust.ac.irresearchgate.net

The ANRORC mechanism commences with the nucleophilic addition to an electron-deficient carbon atom of the heterocyclic ring, leading to a Meisenheimer-like intermediate. This is followed by the cleavage of a ring bond to generate an open-chain intermediate, which subsequently undergoes intramolecular cyclization to form a new heterocyclic ring. wikipedia.org In the context of this compound, the C1 position, bearing the chloro substituent, is an activated site susceptible to nucleophilic attack. iust.ac.ir

A hypothetical ANRORC-type transformation of this compound with a strong nucleophile like sodium amide (NaNH₂) could be envisioned. The initial attack of the amide anion would likely occur at the C1 position, displacing the chloride and forming a transient intermediate. Subsequent ring-opening between the nitrogen (N2) and the C1 atom could lead to a substituted benzonitrile (B105546) derivative. Intramolecular cyclization of this intermediate would then yield a rearranged aminoisoquinoline derivative. The fluorine atom at the C4 position would be expected to influence the electron distribution of the ring and the stability of the intermediates, thereby affecting the reaction's feasibility and outcome.

Research on related compounds, such as 3-bromoisoquinoline, has demonstrated that amination can proceed via the ANRORC mechanism, resulting in the formation of 3-aminoisoquinoline. researchgate.net Similarly, reactions of certain aminobromo- and dibromoisoquinolines with potassium amide in liquid ammonia (B1221849) have been shown to undergo ring-opening or ring-contraction processes. scispace.com For instance, 4-amino-3-bromoisoquinoline (B112583) yields o-cyanobenzyl isocyanide through ring opening. scispace.com

The table below outlines a proposed, hypothetical reaction pathway for the ANRORC mechanism involving this compound.

| Step | Description | Proposed Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic Addition | Initial adduct of amide at C1 |

| 2 | Ring Opening | Open-chain benzonitrile derivative |

| 3 | Ring Closure | Rearranged aminoisoquinoline product |

Beyond nucleophilic transformations, photochemical conditions can also induce rearrangements in heterocyclic systems. rsc.orgresearchgate.net However, specific investigations into the photochemical reactivity of this compound leading to ring-opening or skeletal rearrangement are not yet reported in the scientific literature.

Introduction of Diverse Chemical Functionalities via Directed Synthesis

The inherent electronic properties of this compound, with an electron-deficient pyridine (B92270) ring and a comparatively richer benzene ring, direct its reactivity. The chlorine atom at the C1 position is significantly more labile than the fluorine atom at C4, making it a prime site for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for the directed synthesis of a wide array of derivatives.

For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are highly effective for creating new carbon-carbon bonds at the C1 position. ganeshremedies.comrose-hulman.edulibretexts.org This method allows for the introduction of various aryl and heteroaryl groups, essential for tuning the electronic and steric properties of the final molecule. Similarly, amination reactions can be performed at the C1 position to introduce nitrogen-containing functionalities, which are crucial in many biologically active compounds.

Development of Novel Synthetic Building Blocks from this compound

The strategic functionalization of this compound gives rise to a new generation of more complex synthetic building blocks. By replacing the C1-chloro group, the scaffold can be elaborated into intermediates poised for further transformations. For example, converting the C1 position into a sulfonyl chloride group creates a highly reactive handle. The synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, a key intermediate for Rho-kinase inhibitors, demonstrates this principle, starting from the related 4-fluoroisoquinoline. semanticscholar.org

Subsequent reactions on these new building blocks enable the construction of diverse molecular libraries. The C4-fluoro and the aromatic C-H bonds remain available for later-stage modifications, allowing for a divergent synthetic approach from a common, advanced intermediate. This strategy is central to creating structurally diverse molecules for screening in drug discovery and materials science. nih.gov

Chemo- and Regioselective Modifications

Chemoselectivity and regioselectivity are paramount in the synthesis of complex molecules, and this compound offers distinct opportunities for selective reactions. The primary site of reactivity is the C1 position due to the lability of the C-Cl bond.

Key selective modifications include:

Selective Reduction: The C1-chloro group can be selectively reduced over the C4-fluoro group. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate effectively removes the chlorine atom to yield 4-fluoroisoquinoline. google.comgoogle.com This highlights the higher reactivity of the C1-Cl bond under reductive conditions.

Nucleophilic Aromatic Substitution (SNAr): The C1 position is highly susceptible to SNAr reactions. Nucleophiles such as amines, alkoxides, and thiolates will preferentially displace the chloride ion, leaving the C4-fluoro group and other ring positions intact. This predictable regioselectivity is fundamental to its use as a building block.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, like the Suzuki and Sonogashira couplings, demonstrate high regioselectivity for the C1 position. mdpi.compnas.org The choice of catalyst and conditions can be fine-tuned to ensure that the C-Cl bond is activated exclusively.

The following table summarizes the observed chemo- and regioselectivity for key reaction types.

| Position | Reaction Type | Reagent/Conditions | Observed Reactivity/Outcome |

|---|---|---|---|

| C1 | Reduction | H₂/Pd-C or Ammonium Formate/Pd-C | Highly selective reduction of the chloro group to yield 4-fluoroisoquinoline. google.comgoogle.com |

| C1 | Nucleophilic Substitution | Amines, Alkoxides | Preferential displacement of the chloride ion. |

| C1 | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Selective C-C bond formation at the C1 position. ganeshremedies.com |

| C4 | Reduction | H₂/Pd-C | The C-F bond is significantly more stable and remains intact under conditions that reduce the C1-Cl bond. google.com |

| C5/C8 | Halogenation | Electrophilic Halogenating Agents | On a standard isoquinoline, these positions are most susceptible to electrophilic attack. The presence of F at C4 deactivates the ring, influencing further substitution patterns. |

Synthesis of Polyhalogenated Isoquinoline Derivatives

The isoquinoline scaffold can be adorned with multiple halogen atoms, creating polyhalogenated derivatives that are powerful intermediates for sequential and site-selective cross-coupling reactions. While the direct polyhalogenation of this compound is less common, related synthetic strategies highlight how a halogenated isoquinoline core can be assembled.

A notable example is the synthesis of 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline. This synthesis proceeds from a highly substituted precursor, demonstrating that multiple, electronically distinct halogens can be incorporated into the isoquinoline framework. nih.govharvard.edu Such compounds are designed for programmed, stepwise functionalization, where each halogen can be addressed by a specific cross-coupling reaction (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig) based on the relative reactivity of the C-X bond (C-I > C-Br > C-Cl).

The table below showcases examples of polyhalogenated isoquinolines and their synthetic utility.

| Compound Name | Key Halogen Substituents | Synthetic Utility |

|---|---|---|

| 3-Bromo-4-chloro-5-fluoro-7-iodoisoquinoline | I at C7, Br at C3, Cl at C4, F at C5 | Designed for sequential cross-coupling reactions, exploiting differential C-X bond reactivity. nih.govharvard.edu |

| 2,6,7-Trichloro-4-(α-D-ribofuranosyl)quinoline | Cl at C2, C6, C7 | Demonstrates polyhalogenation on the related quinoline (B57606) core for creating antiviral agent analogues. acs.org |

| 8-Bromo-7-fluoroisoquinoline | F at C7, Br at C8 | A building block synthesized using directed metallation strategies, useful for further functionalization. vulcanchem.com |

Exploration of C-H Activation for Direct Functionalization

Direct C-H activation is a powerful, atom-economical strategy for functionalizing aromatic and heterocyclic cores, avoiding the need for pre-installed leaving groups. acs.org The application of C-H activation to the this compound scaffold presents both opportunities and challenges. The electron-withdrawing nature of the two halogen substituents deactivates the ring system, making C-H bond cleavage more difficult.

Research on isoquinoline and its derivatives has shown that transition-metal-catalyzed, directing-group-assisted C-H activation is a viable strategy. rsc.orgsioc-journal.cn For the isoquinoline core, functionalization is often directed to the C8 position by a coordinating group on the nitrogen atom or at C1. In the context of this compound, a directing group would likely favor activation of the C8-H bond. However, reaction conditions must be carefully chosen to avoid competitive reactions at the highly reactive C1-Cl bond. Recent studies have focused on developing milder catalytic systems (e.g., using cobalt or rhodium) that can operate under conditions compatible with sensitive functional groups, including halogens. acs.orghbni.ac.in While specific examples for this compound are not abundant, the principles established for other substituted isoquinolines suggest a promising area for future research. rsc.org

Asymmetric Synthesis and Chiral Derivatization

The synthesis of enantiomerically pure isoquinoline derivatives is of immense importance, as many isoquinoline alkaloids and synthetic pharmaceuticals are chiral. nih.govacs.org Asymmetric functionalization of this compound or its derivatives can be achieved through several key strategies:

Asymmetric Reduction: A derivative of this compound, such as a 3,4-dihydroisoquinoline, can undergo catalytic asymmetric hydrogenation or transfer hydrogenation to create a stereocenter at C1. mdpi.com This typically involves a chiral transition-metal catalyst (e.g., Iridium or Ruthenium-based) with a chiral ligand.

Chiral Nucleophile Addition: The C1 position can be attacked by a chiral nucleophile to generate a product with a new stereocenter.

Asymmetric Catalysis at C1: A prochiral nucleophile can be added to the C1 position using a chiral catalyst to induce enantioselectivity. This is a powerful method for constructing C1-substituted chiral tetrahydroisoquinolines. thieme-connect.com

Dearomatization: Catalytic asymmetric dearomatization of the isoquinoline ring, for example through a Reissert-type reaction or by reaction with an indole (B1671886) in the presence of a chiral phosphoric acid, can generate chiral dihydroisoquinolines. acs.orgresearchgate.net These can then be further modified.

These methods provide access to C1-chiral isoquinoline frameworks, which are prevalent in biologically active molecules. The development of such strategies starting from readily available materials like this compound is a key focus of modern synthetic chemistry. nih.gov

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which 1-Chloro-4-fluoroisoquinoline reacts is crucial for its strategic application in synthesis.

The selective reduction of the 1-chloro group in the presence of the more robust 4-fluoro group is a key transformation. Research has shown that the synthesis of 4-fluoroisoquinoline (B1268607) can be achieved through the reductive dehalogenation of this compound. google.com While the chloro group attached to an aromatic ring is generally more susceptible to reduction than a fluoro group, the presence of the fluorine on the same heterocyclic system can influence reactivity. google.com

The reaction is effectively carried out using a palladium-based catalyst, with palladium on charcoal (Pd-C) being identified as the most efficient. google.com Nickel-based catalysts like Raney Nickel are also capable of facilitating this transformation. google.com The process typically involves stirring the compound in a solvent such as ethanol (B145695) in a hydrogen atmosphere at room temperature until the reduction is complete, which can take between 5 to 15 hours. google.com The selectivity arises from the greater lability of the C-Cl bond compared to the C-F bond under these catalytic hydrogenation conditions.

This compound is a substrate for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the C1 position acts as a leaving group. The mechanism of these reactions involves the formation of key intermediates and transition states. The electron-withdrawing nature of the isoquinoline (B145761) nitrogen and the fluorine at C4 makes the C1 position highly electrophilic and susceptible to attack by nucleophiles.

In a typical SNAr mechanism, the reaction proceeds through a two-step process involving a high-energy intermediate, often referred to as a Meisenheimer complex. However, alternative pathways have been proposed. Some transformations may occur via a concerted nucleophilic aromatic substitution (CSNAr) mechanism, which proceeds through a single, neutral four-membered transition state without the formation of a discrete intermediate. acs.org

Computational studies, such as Hammett studies on related aryl systems undergoing SNAr, show a large ρ value of approximately 6. umich.edu This indicates that significant negative charge builds up and is delocalized on the aromatic ring within the transition state, a finding consistent with the conventional SNAr pathway. umich.edu The stability of these intermediates and the energy of the transition states are influenced by the solvent and the nature of the nucleophile.

The compound is a versatile partner in metal-mediated cross-coupling reactions. The catalytic cycles for these transformations, often employing palladium, rhodium, or copper catalysts, have been studied to understand substrate scope and reaction efficiency. For instance, in a hypothetical Suzuki-Miyaura coupling, the cycle would commence with the oxidative addition of the C-Cl bond of this compound to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate. Subsequently, transmetalation with a boronic acid derivative occurs, followed by reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.

Detailed computational studies on related rhodium-catalyzed processes provide insight into the energetics of these cycles. For example, in a Rh(III)-catalyzed coupling, a key step involving the migration of a pivaloyl group from a nitrogen atom to the rhodium center proceeds through a five-membered ring transition state with a calculated activation barrier of 11.9 kcal/mol, leading to a Rh(V) nitrenoid intermediate. snnu.edu.cn Such high-valent metal species can then undergo further transformations to yield the final product. snnu.edu.cn

Quantum Chemical Calculations and Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the properties of this compound at a molecular level.

DFT calculations are used to model the electronic structure of this compound and predict its reactivity. The electron-withdrawing properties of the fluorine atom and the ring nitrogen significantly polarize the molecule. This polarization creates electron-deficient sites, particularly at the C1 position, which is predicted to be the most reactive site for nucleophilic attack.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a quantitative measure of reactivity. The HOMO-LUMO gap is a key indicator, with a smaller gap suggesting higher reactivity. For related sulfonylquinolines, these gaps are in the range of 4.2–4.8 eV. DFT can also generate electrostatic potential surfaces, which visually map the electron-rich and electron-deficient regions of the molecule, confirming the electrophilicity of the carbon atom bonded to chlorine. Natural Bond Orbital (NBO) analysis further refines this picture by quantifying the charge distribution on each atom. snnu.edu.cn

Researchers employ various levels of theory, such as B3LYP or M06 functionals with basis sets like 6-31G(d,p) or def2tzvpp, to optimize the geometries of reactants, products, intermediates, and transition states. whiterose.ac.uk Frequency calculations are then performed to confirm that transition states have a single imaginary frequency. whiterose.ac.uk For the SNAr reaction of a related aryl chloride with a fluoride (B91410) nucleophile, the activation enthalpy (ΔH‡) was calculated to be 16.2 kcal/mol. umich.edu In another study on a rhodium-catalyzed reaction, the formation of a Rh(V) intermediate from a Rh(III) precursor had a calculated activation barrier of only 11.9 kcal/mol, indicating a facile process. snnu.edu.cn

| Reaction Type / Step | Related System | Methodology | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| SNAr Fluorination | Aryl Chloride + F⁻ | Ab initio | 16.2 (ΔH‡) | umich.edu |

| SNAr Fluorination | Aryl Fluorosulfonate + F⁻ | Ab initio | 13.2 (ΔH‡) | umich.edu |

| N-to-Rh Pivaloyl Migration | Rh(III) complex | DFT | 11.9 | snnu.edu.cn |

| Aryne Coupling | 1-Fluoroisoquinoline | DFT | 8.2 |

Solvent Effects Modeling

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the solvent. Computational modeling of solvent effects helps in understanding the reaction mechanism and predicting reaction rates in different media.

Qualitative Solvent Effects:

Polar Protic Solvents (e.g., methanol (B129727), ethanol): These solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding. For a reaction proceeding through a Meisenheimer-like intermediate, polar solvents would stabilize the charged intermediate, thus lowering the activation energy.

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are effective at solvating cations, leaving the nucleophile relatively "bare" and more reactive. This can lead to an acceleration of SNAr reactions.

Nonpolar Solvents (e.g., toluene (B28343), hexane): Reactions are generally slower in nonpolar solvents due to the poor stabilization of charged intermediates or transition states.

Computational Approaches:

Density Functional Theory (DFT) calculations, often employing a polarizable continuum model (PCM), can be used to model the effect of the solvent on the reaction profile. These models treat the solvent as a continuous medium with a specific dielectric constant. By calculating the energies of reactants, intermediates, and transition states in the presence of the solvent model, one can estimate the activation barriers and reaction energies, providing insights into how the solvent modulates the reaction pathway. For instance, calculations could compare the energy profile of a nucleophilic attack at the C1 position in a simulated environment of methanol versus dimethylformamide (DMF).

Spectroscopic and Spectrometric Characterization of Intermediates

The direct observation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. For reactions involving this compound, spectroscopic techniques can provide evidence for the formation of transient species.

Meisenheimer-type Intermediates: In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile on the isoquinoline ring can lead to the formation of a Meisenheimer-like intermediate. This tetrahedral intermediate is a key species in the reaction pathway.

Spectroscopic Techniques for Intermediate Characterization:

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Low-temperature NMR spectroscopy is a powerful tool for observing reaction intermediates that are stable at reduced temperatures. Changes in chemical shifts and coupling constants upon the addition of a nucleophile can provide structural information about the intermediate. For example, the upfield shift of the carbon atom at the site of nucleophilic attack (C1) in the ¹³C NMR spectrum would be indicative of the formation of a tetrahedral intermediate. ¹⁹F NMR would be particularly sensitive to changes in the electronic environment around the fluorine atom.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the gas phase. By carefully designing the experiment, it may be possible to observe the mass-to-charge ratio of the Meisenheimer complex.

UV-Vis Spectroscopy: The formation of highly conjugated and often colored Meisenheimer complexes can be monitored by UV-Vis spectroscopy. The appearance of new absorption bands at longer wavelengths can indicate the presence of these intermediates.

While direct spectroscopic data for intermediates of this compound reactions are scarce in the literature, studies on analogous systems provide a framework for how such characterization would be approached. For instance, the formation of Meisenheimer complexes in the reactions of other electron-deficient aromatic halides has been well-documented using these techniques.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. libretexts.org By replacing an atom with its heavier isotope, changes in the reaction rate can be measured.

Application to this compound Reactions:

In the context of reactions involving this compound, KIE studies could be employed to understand the mechanism of, for example, a nucleophilic substitution reaction.

Primary KIE: If the breaking of a bond to the isotopically labeled atom occurs in the rate-determining step, a primary KIE is expected. For instance, if a C-H bond is broken in the rate-limiting step of a reaction, substituting hydrogen with deuterium (B1214612) (a C-D bond) would lead to a significantly slower reaction rate (kH/kD > 1). libretexts.orggmu.edu

Secondary KIE: If the isotopically substituted atom is not directly involved in bond breaking in the rate-determining step, a smaller secondary KIE might be observed. libretexts.org This can provide information about changes in hybridization at the labeled position.

Hypothetical KIE Study:

Consider a hypothetical reaction where a nucleophile substitutes the chlorine atom at the C1 position. If the reaction proceeds via a two-step SNAr mechanism, two main steps are involved:

Nucleophilic attack to form the Meisenheimer intermediate.

Departure of the leaving group (chloride) to form the product.

A KIE study could help distinguish which of these steps is rate-determining. For example, a heavy atom KIE involving the carbon-chlorine bond (¹²C vs ¹³C or ³⁵Cl vs ³⁷Cl) could be measured. If the departure of the chloride ion is the slow step, a primary KIE would be expected. If the initial nucleophilic attack is rate-determining, a smaller, secondary KIE might be observed at the C1 position.

Table of Expected KIE Values for Different Mechanisms:

| Isotopic Substitution | Rate-Determining Step | Expected k_light / k_heavy | Type of KIE |

| ¹²C/¹³C at C1 | Nucleophilic Attack | ~1.02 - 1.05 | Secondary |

| ¹²C/¹³C at C1 | Leaving Group Departure | > 1.05 | Primary |

| ³⁵Cl/³⁷Cl | Leaving Group Departure | > 1 | Primary |

In Silico Screening for Novel Reactivity Modes

In silico screening, using computational methods, allows for the rapid exploration of potential new reactions and reactivity modes for a given molecule without the need for extensive experimental work. For this compound, this can involve screening its interactions with a large library of virtual reactants and catalysts.

Methods for In Silico Screening:

Molecular Docking: This technique can be used to predict the binding orientation of this compound to the active site of an enzyme or a synthetic catalyst. This is particularly useful for discovering potential new catalytic transformations.

Reaction Prediction Software: Advanced software can predict the likely products of a reaction based on known chemical principles and reaction mechanisms. By inputting this compound and a variety of potential reaction partners, novel transformations can be identified.

Density Functional Theory (DFT) Calculations: High-level DFT calculations can be used to investigate the feasibility of proposed reaction pathways. By calculating the activation energies for different potential reactions, the most likely reactivity modes can be identified. For example, DFT could be used to explore the potential for C-H activation at various positions on the isoquinoline ring or to predict the regioselectivity of different coupling reactions.

Potential Novel Reactivity Modes for Exploration:

Catalytic C-H Functionalization: While the C1 position is activated for nucleophilic attack, in silico methods could explore the potential for transition-metal-catalyzed C-H activation at other positions on the ring, leading to new bond formations.

Novel Cyclization Reactions: Screening for reactions with bifunctional reagents could reveal new pathways to form fused heterocyclic systems.

Photoredox Catalysis: Computational studies could explore the feasibility of engaging this compound in photoredox-catalyzed reactions, potentially leading to novel radical-based transformations.

These computational approaches provide a powerful platform for hypothesis generation, guiding experimental efforts toward the discovery of new and valuable chemical transformations of this compound.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Scaffold for Drug Discovery and Development Research

The isoquinoline (B145761) core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.gov Consequently, 1-chloro-4-fluoroisoquinoline serves as a valuable starting point for the synthesis of various isoquinoline derivatives for drug discovery and as research tools.

A significant application of this compound lies in its role in the synthesis of precursors for Rho kinase (ROCK) inhibitors. 4-fluoroisoquinoline (B1268607), derived directly from this compound, is a crucial intermediate in the production of Ripasudil. google.com Ripasudil is a Rho kinase inhibitor used as a therapeutic agent for glaucoma and ocular hypertension. google.com

The synthesis of Ripasudil from 4-fluoroisoquinoline involves a key step of regioselective chlorosulfonylation. allfordrugs.comsemanticscholar.org This reaction introduces a sulfonyl chloride group at the 5-position of the isoquinoline ring, forming 4-fluoroisoquinoline-5-sulfonyl chloride. allfordrugs.comchemicalbook.com This intermediate is then coupled with a chiral diazepane moiety, (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate, to construct the final Ripasudil framework. allfordrugs.comchemicalbook.com The development of a practical, one-pot reaction for the chlorosulfonylation step was a critical achievement for large-scale production. semanticscholar.org

| Precursor | Intermediate | Final Drug |

|---|---|---|

| This compound | 4-Fluoroisoquinoline | Ripasudil |

| 4-Fluoroisoquinoline | 4-Fluoroisoquinoline-5-sulfonyl chloride |

The isoquinoline skeleton is a versatile scaffold for the design and synthesis of new molecules with potential biological activity. nih.gov Researchers have utilized this framework to create novel derivatives targeting a range of diseases. By introducing various active fragments and functional groups onto the isoquinoline core, scientists can explore new chemical space and develop compounds with improved therapeutic properties.

For example, research has focused on synthesizing novel isoquinoline derivatives with antifungal properties by introducing fragments like diphenyl ether into the dihydroisoquinoline skeleton. jlu.edu.cnresearchgate.net Other studies have designed and synthesized 3-aryl-isoquinoline derivatives based on the structures of natural isoquinoline alkaloids like sanguinarine (B192314) and berberine, which demonstrated significant antifungal activity. nih.govresearchgate.net The quinoline (B57606) and isoquinoline scaffolds are also prominent in the development of anticancer agents, acting on targets such as topoisomerases and kinases. nih.gov The versatility of the scaffold allows for structural modifications that can tune the bioactivity and selectivity of the resulting compounds.

Beyond their direct therapeutic potential, isoquinoline derivatives are valuable as research tools to probe and understand complex biological systems. By designing specific inhibitors for enzymes like Rho kinase, researchers can investigate the physiological and pathological roles of these proteins. rsc.org

The development of potent and selective ROCK inhibitors, many based on the isoquinoline scaffold, has been instrumental in elucidating the function of the Rho/ROCK signaling pathway in conditions like hypertension, glaucoma, and spinal cord injury. nih.govnih.gov These chemical probes allow for the modulation of specific biological pathways, helping to validate them as therapeutic targets. Similarly, novel antifungal isoquinoline derivatives are used to study mechanisms of fungal growth and identify new targets for antifungal drug development. nih.gov The ability to synthesize a wide array of derivatives from a common scaffold like isoquinoline provides a powerful toolkit for chemical biology and drug discovery research.

Applications in Materials Science and Agrochemical Research

While direct applications of this compound in materials science are not extensively documented, the broader class of quinoline and isoquinoline derivatives has been investigated for various functional purposes.

In the context of agrochemical research, derivatives of chloro-quinolines have been synthesized and evaluated for their biological activity against agricultural pests. For example, studies on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives have demonstrated their potential as larvicidal and antifeedant agents against the fall armyworm, Spodoptera frugiperda. researchgate.net Although this involves a different isomer and a more complex derivative, it illustrates the potential of the chloro-quinoline/isoquinoline scaffold in developing new crop protection agents. The presence of halogen atoms like chlorine and fluorine can significantly influence the biological activity and physical properties of these molecules, a principle widely exploited in agrochemical design.

Future Research Directions and Unexplored Reactivity of 1 Chloro 4 Fluoroisoquinoline

Investigation of Green Chemistry Principles in its Synthesis and Transformations

Applying the principles of green chemistry to the synthesis and subsequent transformations of 1-chloro-4-fluoroisoquinoline is a crucial area for future research. This includes the exploration of solvent-free reaction conditions, such as solid-state reactions or mechanochemical methods, which have shown promise in the synthesis of other N-heteroaryl fluorides. rsc.org The use of catalytic amounts of reagents instead of stoichiometric quantities, and the development of processes that are more atom-economical, are also key aspects. For example, exploring biocatalytic routes could offer a highly selective and environmentally benign alternative to traditional chemical methods. vulcanchem.com

Exploring New Catalytic Systems for Challenging Functionalizations

The presence of two distinct halogen atoms on the isoquinoline (B145761) ring of this compound offers opportunities for selective functionalization through various cross-coupling reactions. Future research should focus on developing novel catalytic systems that can selectively activate either the C-Cl or the C-F bond, or even enable C-H functionalization at other positions of the isoquinoline core. acs.org Palladium-based catalysts are commonly used for such transformations, but exploring catalysts based on more abundant and less toxic metals like copper or iron could lead to more cost-effective and sustainable processes. rsc.orgnih.gov

Harnessing Photoredox and Electrochemistry for Novel Transformations

Photoredox and electrochemical methods represent emerging frontiers in organic synthesis that could unlock novel reactivity for this compound. These techniques can generate highly reactive intermediates under mild conditions, potentially enabling transformations that are difficult to achieve through traditional thermal methods. researchgate.net For instance, photoredox catalysis could be employed for the introduction of various functional groups through radical pathways. researchgate.net Electrochemical synthesis could provide a reagent-free method for oxidation or reduction reactions, further enhancing the green credentials of synthetic routes involving this compound.

Predictive Modeling for Reaction Optimization and Discovery

Computational and predictive modeling can serve as powerful tools to accelerate the discovery and optimization of reactions involving this compound. whiterose.ac.uk Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and help in the rational design of new catalysts. whiterose.ac.uk By modeling the electronic properties of the molecule, researchers can predict its reactivity towards different reagents and design experiments more efficiently, reducing the need for extensive empirical screening.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to building molecular diversity. csic.es Exploring the use of this compound as a substrate in MCRs is a promising and largely unexplored area. The reactive chloro and fluoro groups could participate in a variety of transformations within an MCR cascade, leading to the rapid synthesis of complex, poly-functionalized isoquinoline derivatives with potential biological activity. researchgate.net

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral derivatives of this compound is a critical area for future research, particularly for applications in medicinal chemistry where enantiomeric purity is often essential. This could involve the use of chiral catalysts to control the stereochemistry of reactions at or near the isoquinoline core. acs.org For example, asymmetric catalytic methods could be developed for the stereoselective functionalization of the molecule, leading to the synthesis of single enantiomers of complex isoquinoline-based compounds. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-chloro-4-fluoroisoquinoline, and what are the critical parameters influencing yield?

The synthesis typically involves halogenation and fluorination of isoquinoline precursors. Key steps include:

- Halogenation : Introduction of chlorine at position 1 using reagents like POCl₃ or SOCl₂ under reflux conditions.

- Fluorination : Fluorine substitution at position 4 via nucleophilic aromatic substitution (e.g., KF in DMF) or transition-metal catalysis. Critical parameters include temperature control (70–120°C), solvent polarity (DMF, THF), and catalyst selection (e.g., CuI for cross-coupling) .

Q. How is this compound characterized spectroscopically?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., downfield shifts for Cl and F at ~8.5 ppm and ~160 ppm, respectively).

- IR : C-Cl and C-F stretches appear at 550–650 cm⁻¹ and 1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 181.59 (C₉H₅ClFN) confirms molecular weight .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Recrystallization from ethanol/water mixtures improves crystallinity .

Advanced Research Questions

Q. How can conflicting reactivity data in halogenated isoquinolines be resolved?

Discrepancies in reaction outcomes (e.g., competing substitutions) often arise from solvent effects or competing intermediates. For example:

- Polar aprotic solvents (DMF) favor nucleophilic fluorination, while protic solvents (MeOH) may promote hydrolysis of Cl.

- Use kinetic studies (time-resolved NMR) and computational modeling (DFT) to identify dominant pathways .

Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

- Directed Metalation : Use directing groups (e.g., amides) to control C-H functionalization at specific positions.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to prevent dehalogenation.

- Protection/Deprotection : Temporarily mask reactive sites (e.g., F with silyl groups) to direct substitutions .

Q. How do structural modifications impact the biological activity of this compound derivatives?

- Electron-Withdrawing Groups : Chlorine and fluorine enhance electrophilicity, improving binding to kinase ATP pockets.

- Steric Effects : Bulky substituents at position 3 reduce off-target interactions.

- Case Study : Analogues like 1-chloro-6-cyclopropyl-8-fluoroisoquinoline show improved pharmacokinetics due to cyclopropane’s metabolic stability .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

- HPLC-MS : Detect halogenated byproducts (e.g., dihalogenated isomers) using C18 columns and acetonitrile/water gradients.

- Limit of Detection (LOD) : Achieve <0.1% impurity detection via high-resolution MS (HRMS) .

Methodological Considerations

Q. How to design experiments to assess the stability of this compound under varying storage conditions?

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- Inert Storage : Store under argon at 2–8°C to prevent hydrolysis of Cl .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335: Respiratory irritation).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the fluorination step?

- Reagent Purity : Anhydrous KF vs. commercial grades (≥99% purity reduces side reactions).

- Solvent Drying : Trace water in DMF hydrolyzes intermediates, lowering yields.

- Catalyst Loading : Optimal Pd/Cu ratios (1:2 mol%) balance activity and cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro